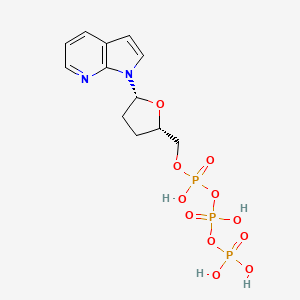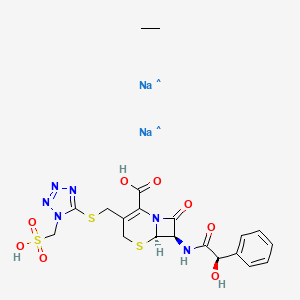
Aziridine, 1,1'-(1,5-pentanediylbis(sulfonyl))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a 1,5-pentanediyl bridge, each substituted with sulfonyl groups. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- typically involves the reaction of a suitable diamine with a sulfonyl aziridine precursor. One common method is the step-growth polymerization of bis(aziridine) and diamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain products.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amine derivatives.
Substitution Reactions: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Formed from nucleophilic ring-opening reactions
Sulfonyl Aziridines: Formed from oxidation reactions
Amine Derivatives: Formed from reduction reactions
Aplicaciones Científicas De Investigación
Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- involves the high reactivity of the aziridine rings, which can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl groups enhance the electrophilicity of the aziridine rings, making them more susceptible to nucleophilic attack . The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding, leading to potential biological effects .
Comparación Con Compuestos Similares
Uniqueness: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is unique due to the presence of two aziridine rings connected by a flexible 1,5-pentanediyl bridge and substituted with sulfonyl groups. This structure imparts distinct reactivity and stability compared to other aziridines and similar compounds .
Propiedades
Número CAS |
64332-88-3 |
|---|---|
Fórmula molecular |
C9H18N2O4S2 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-[5-(aziridin-1-ylsulfonyl)pentylsulfonyl]aziridine |
InChI |
InChI=1S/C9H18N2O4S2/c12-16(13,10-4-5-10)8-2-1-3-9-17(14,15)11-6-7-11/h1-9H2 |
Clave InChI |
IBYRUXMWRNZVBS-UHFFFAOYSA-N |
SMILES canónico |
C1CN1S(=O)(=O)CCCCCS(=O)(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



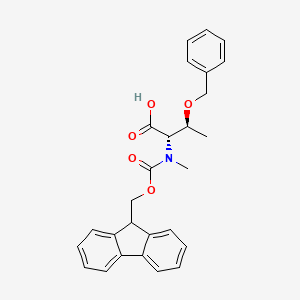
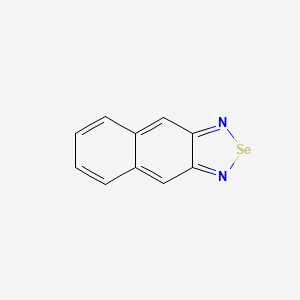
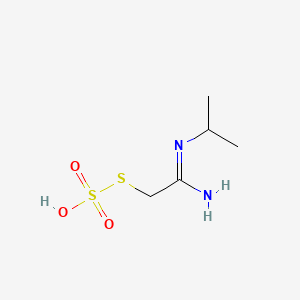
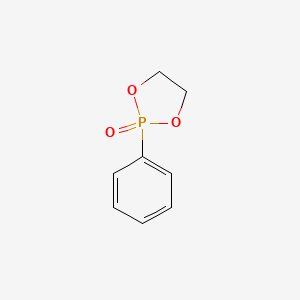

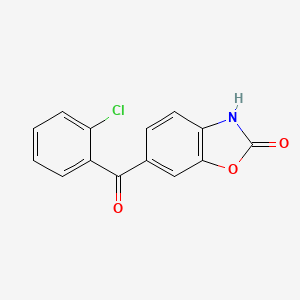

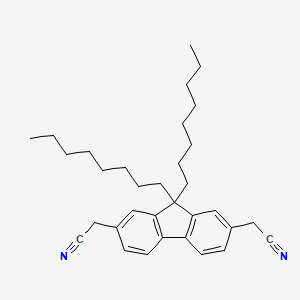
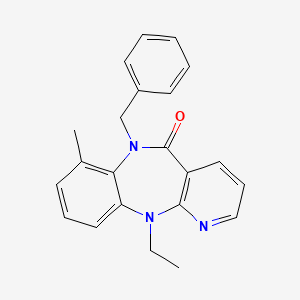
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
